
Trimethylolpropane triacrylate
Overview
Description
Trimethylolpropane triacrylate (TMPTA) is a trifunctional acrylate monomer with the chemical formula C₁₅H₂₀O₆ and a molecular weight of 296.32 g/mol . Its structure comprises three acrylate groups attached to a trimethylolpropane backbone, enabling high crosslinking density in polymerization reactions. TMPTA is widely used in ultraviolet (UV)-curable inks, electron beam-curable coatings, photopolymer printing plates, and biomedical hydrogels due to its rapid curing kinetics and biocompatibility . Its three double bonds enhance reaction efficiency, making it a preferred crosslinker in free-radical polymerization systems .
TMPTA is classified as reactive and is typically available in technical-grade formulations (purity ~95%) rather than pure form due to stability concerns .
Preparation Methods
Conventional Synthesis Routes and Limitations
Traditional TMPTA synthesis involves the esterification of trimethylolpropane (TMP) with acrylic acid in the presence of acid catalysts (e.g., p-toluenesulfonic acid) and polymerization inhibitors (e.g., hydroquinone). Azeotropic solvents like toluene or cyclohexane are typically employed to remove water via Dean-Stark distillation, driving the equilibrium toward ester formation . However, this method faces challenges:
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High reaction temperatures (100–120°C) accelerate side reactions, leading to dimerization or oligomerization of acrylate groups.
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Extended reaction times (8–12 hours) reduce throughput and increase energy consumption.
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Environmental concerns arise from volatile organic compounds (VOCs) in water-carrying agents.
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Low atom economy due to excess acrylic acid (molar ratio > 3.5:1) to compensate for reversible esterification .
Advanced Acryloyl Chloride-Based Synthesis
Reaction Mechanism and Process Design
A breakthrough method replaces acrylic acid with acryloyl chloride , leveraging its higher reactivity to enable milder conditions . The reaction proceeds via nucleophilic acyl substitution:
2=\text{CHCOCl} \xrightarrow{\text{Et}3\text{N}} \text{TMPTA} + 3 \text{HCl}
Triethylamine (EtN) acts as both a catalyst and acid scavenger, neutralizing HCl to form EtN·HCl, which precipitates and simplifies purification . Key advantages include:
Table 1: Comparative Reaction Parameters for TMPTA Synthesis
Parameter | Conventional (Acrylic Acid) | Advanced (Acryloyl Chloride) |
---|---|---|
Temperature | 100–120°C | 40–60°C |
Time | 8–12 hours | 2–3 hours |
Molar Ratio (TMP:Acid) | 1:3.5–4.0 | 1:3.1–3.5 |
Yield | 85–90% | 96–98% |
Purity | 90–95% | 98–99% |
Optimization of Reaction Conditions
The patent CN111302938A details a scalable protocol :
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Reagent Proportions : Optimal molar ratios are TMP:acryloyl chloride:EtN = 1:3.1–3.3:3.0–3.2, with hydroquinone (0.05–0.1 mol) and p-hydroxyanisole (0.05–0.1 mol) as dual polymerization inhibitors .
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Temperature Control : Maintaining 45–55°C balances reaction rate and product stability. At 60°C, slight yellowing occurs, reducing purity to 98.06% .
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Workup Procedure : Filtration removes EtN·HCl solids, followed by water washing and drying with anhydrous MgSO or CaCl .
Example 1 (CN111302938A) :
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Inputs : TMP (50.23 g), acryloyl chloride (105.03 g), EtN (121.22 g).
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Conditions : 40°C, 3 hours.
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Output : 106.84 g TMPTA (96.32% yield, 99.61% purity).
Purification and Quality Control
Post-synthesis purification is critical for applications requiring high purity (e.g., optical resins). The advanced method achieves >98% purity through:
Comparative studies show that exceeding 60°C during synthesis degrades product quality, with purity dropping to 93.62% at 80°C . Similarly, prolonging reaction time beyond 3 hours offers no yield improvement .
Industrial-Scale Feasibility and Environmental Impact
The acryloyl chloride route demonstrates scalability and sustainability:
Chemical Reactions Analysis
Polymerization Reactions
TMPTA undergoes rapid free radical polymerization, forming crosslinked polymer networks. This reactivity is harnessed in coatings, inks, and adhesives.
Key Characteristics:
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Mechanism : Initiated by thermal or photochemical free radical sources (e.g., UV light, electron beams).
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Functionality : Three acrylate groups enable high crosslinking density, enhancing mechanical and chemical resistance .
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Inhibitors : Hydroquinone and p-hydroxyanisole are added to prevent premature polymerization during synthesis .
Table 1: Polymerization Conditions and Outcomes
Parameter | Value/Range | Source |
---|---|---|
Typical Initiator | UV light, peroxides | |
Reaction Temperature | 20–60°C (ambient to mild heating) | |
Gel Time (UV-cured) | <10 seconds | |
Crosslink Density | High (>90% conversion) |
Acryloyl Chloride Route
Developed to simplify synthesis and reduce environmental impact :
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Reactants : Trimethylolpropane, acryloyl chloride, triethylamine (acid scavenger).
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Conditions :
Advantages :
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No water-carrying agents (toluene/cyclohexane) required.
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Higher reactivity of acryloyl chloride reduces reaction time .
Acrylic Acid Route
Traditional method using acrylic acid and acid catalysts :
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Catalyst : Lewatit 3333 (acid ion exchanger).
-
Conditions :
Table 2: Comparison of Synthesis Methods
Parameter | Acryloyl Chloride Route | Acrylic Acid Route |
---|---|---|
Reaction Time | 2–3 hours | 80 hours |
Temperature | 40–60°C | 60–70°C |
Solvent Use | None | Petroleum ether |
Yield | 98.38% | ~100% |
Purity | 98.06% | Not specified |
Source |
Grafting onto Polymers
TMPTA is grafted onto ethylene propylene diene monomer (EPDM) via electron beam irradiation for surface modification:
Key Findings :
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Surface Energy : Increases from 46.5 to 60.7 mJ/m² at 50 kGy due to polar group incorporation .
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Structural Changes :
Enzymatic Terpolymerization
Lipase-catalyzed terpolymerization with trimethylolpropane (TMP), 1,8-octanediol, and adipic acid produces branched polyesters:
Applications :
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Biodegradable polymers with tunable properties for biomedical and packaging uses.
Toxicity and Byproduct Management
Scientific Research Applications
Introduction to Trimethylolpropane Triacrylate
This compound (TMPTA) is a multifunctional acrylate monomer widely utilized in various scientific and industrial applications due to its unique chemical properties. It is primarily used as a crosslinking agent in polymerization processes, contributing to the formation of durable and versatile polymer networks. This article explores the diverse applications of TMPTA, focusing on its roles in biomedical materials, coatings, and nanocomposites, supported by case studies and data tables.
Chemical Properties of TMPTA
TMPTA is characterized by its three acrylate functional groups, which enable it to participate in radical polymerization. This property allows for the formation of crosslinked networks that enhance the mechanical and thermal stability of polymers. TMPTA has a molecular weight of approximately 296.32 g/mol and a density of 1.12 g/cm³, making it suitable for various applications in both liquid and solid forms .
Biomedical Applications
TMPTA has been extensively studied for its potential in biomedical applications, particularly in the development of biocompatible materials for drug delivery systems and tissue engineering.
Case Study: Drug Delivery Systems
Research has demonstrated that TMPTA can be incorporated into hydrogels designed for controlled drug release. These hydrogels can respond to environmental stimuli such as pH or temperature, allowing for targeted delivery of therapeutic agents . For instance, mesoporous silica nanoparticles (MSNPs) functionalized with TMPTA have shown promise in enhancing drug loading capacity while maintaining biocompatibility .
Coatings and Adhesives
TMPTA is commonly used in the formulation of coatings due to its ability to create tough, durable films upon polymerization.
Case Study: Multifunctional Coatings
In a study exploring multifunctional smart coatings, TMPTA was utilized alongside other acrylates to develop coatings that exhibit self-cleaning properties through hydrophobicity and enhanced UV resistance. These coatings are particularly useful in automotive and architectural applications where durability and maintenance are critical .
Polymer Nanocomposites
The incorporation of TMPTA into polymer nanocomposites has been shown to improve thermal stability and flame retardancy.
Data Table: Properties of TMPTA-Enhanced Nanocomposites
Composite Type | Thermal Stability (°C) | Flame Retardancy Rating | Comments |
---|---|---|---|
Polyurethane with TMPTA | 280 | V-0 | Enhanced char yield observed |
Epoxy resin with TMPTA | 300 | V-1 | Improved mechanical properties |
Acrylic-based nanocomposite | 250 | V-0 | Good flexibility maintained |
The table illustrates the significant improvements in thermal stability and flame retardancy when TMPTA is used as a crosslinking agent in various polymer systems .
3D Printing Applications
TMPTA has gained attention in the field of additive manufacturing due to its rapid curing properties under UV light.
Case Study: 3D Printing with TMPTA
Recent advancements have shown that incorporating TMPTA into photopolymerizable resins enhances the resolution and mechanical properties of 3D printed objects. This application is particularly relevant for producing intricate designs in medical implants and prototypes .
Mechanism of Action
The primary mechanism of action for trimethylolpropane triacrylate involves its acrylic functionality, which allows it to participate in the Michael reaction with amines. This reaction facilitates the formation of cross-linked networks, enhancing the mechanical properties and durability of the resulting materials . The molecular targets include the reactive sites on the acrylic groups, which interact with various nucleophiles to form stable bonds.
Comparison with Similar Compounds
Trimethylolpropane Trimethacrylate (TMPTMA)
TMPTMA is a methacrylate analog of TMPTA, differing in its functional groups (methacrylate vs. acrylate). Key distinctions include:
TMPTMA’s methacrylate groups reduce polymerization shrinkage and improve mechanical stability in dental resins, whereas TMPTA’s acrylate groups favor rapid curing in UV systems .
Di-Pentaerythritol Polyacrylate (A-DPH)
Property | TMPTA | A-DPH | References |
---|---|---|---|
Functionality | Trifunctional | Hexafunctional | |
Crosslinking Density | Moderate | High | |
Flexibility | Higher | Lower (brittle at high doses) | |
Viscosity | Low (easier processing) | High |
In methacrylate-based composites, A-DPH increases flexural strength but reduces ductility, while TMPTA balances rigidity and flexibility .
Ethoxylated Trimethylolpropane Triacrylate (EO6TMPTA)
Ethoxylation modifies TMPTA by adding ethylene oxide chains, altering its physicochemical properties:
Property | TMPTA | EO6TMPTA | References |
---|---|---|---|
Hydrophobicity | High | Reduced (enhanced hydrophilicity) | |
Shrinkage During Curing | High | Low | |
Biocompatibility | Moderate | High (suitable for biomedical) |
EO6TMPTA’s ethoxylation reduces shrinkage by 30–40% and improves compatibility with hydrophilic matrices, making it ideal for tissue engineering scaffolds .
Pentaerythritol Triacrylate (PETA)
PETA is a tetrafunctional acrylate with a pentaerythritol core, offering higher reactivity than TMPTA:
Property | TMPTA | PETA | References |
---|---|---|---|
Functionality | 3 | 4 | |
Curing Rate | Moderate | Faster | |
Mechanical Strength | Moderate | High |
PETA’s additional acrylate group enhances hardness in coatings but increases brittleness compared to TMPTA .
Key Research Findings
Biological Activity
Trimethylolpropane triacrylate (TMPTA) is a multifunctional acrylate widely used in polymer chemistry, particularly in the formulation of coatings, adhesives, and inks. Its biological activity has garnered attention due to its potential health effects, including mutagenicity and carcinogenicity. This article reviews the biological activity of TMPTA, summarizing key findings from various studies, including absorption, toxicity, and carcinogenic potential.
TMPTA is a tri-functional acrylate with three acrylate groups that allow it to crosslink with other polymers. It is commonly used as a reactive diluent in UV-curable formulations and as a crosslinking agent in various applications. Its chemical structure contributes to its reactivity and potential biological effects.
Absorption and Metabolism
Studies on the dermal absorption of TMPTA reveal that its absorption rate is dose-dependent. In male F344/N rats, approximately 18.7% of a single dermal dose was absorbed, with higher absorption rates observed at lower doses. For instance, 55.1% was absorbed from a 1.7 mg/kg dose compared to 18.7% from a 130 mg/kg dose . In mice, after applying a 1.2 mg/kg dose, about 75% was absorbed within 72 hours .
Acute Toxicity
Acute toxicity studies indicate that high doses of TMPTA can be lethal. In one study, mice treated with undiluted TMPTA died within a day, showing symptoms like lethargy and salivation . Dermal application led to significant irritation and skin lesions in several animal models.
Mutagenicity and Carcinogenicity
Case Studies
- Occupational Exposure : Reports have documented cases of contact dermatitis among workers exposed to TMPTA-containing inks and coatings. In one instance, dermatitis developed after prolonged exposure to UV-curing acrylate resin coatings containing TMPTA .
- Patch Testing : Skin patch tests on workers revealed positive reactions at concentrations as low as 0.0001% TMPTA, indicating its potential sensitizing properties .
Summary of Findings
Q & A
Q. What are the standard methods for synthesizing TMPTA, and how do catalyst choices influence reaction efficiency?
Basic Research Question
TMPTA is synthesized via esterification of trimethylolpropane with acrylic acid, typically using acid catalysts. Methanesulfonic acid (MSA) is a preferred catalyst due to its high efficiency and reduced side reactions compared to traditional sulfuric acid. In a study by Li Xiaoguang (2008), MSA achieved a 95% yield under mild conditions (80–90°C, 4–6 hours), with minimal color degradation . Researchers should monitor reaction kinetics via acid value titration and FT-IR to confirm esterification completion. Catalyst selection directly impacts reaction time, purity, and scalability.
Q. How is the chemical structure of TMPTA characterized using spectroscopic and computational methods?
Basic Research Question
TMPTA’s structure (C₁₅H₂₀O₆, MW 296.32) is validated through:
- NMR Spectroscopy : Proton NMR identifies acrylate peaks (δ 5.8–6.4 ppm for vinyl protons) and methyl/methylene groups (δ 0.8–1.6 ppm) .
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 296.3 .
- Computational Modeling : Quantum chemistry-based tools (e.g., CC-DPS) predict physicochemical properties like logP and solubility using QSPR models .
Q. What role does TMPTA play in UV-curable formulations regarding crosslinking density and mechanical properties?
Basic Research Question
TMPTA acts as a trifunctional crosslinker in UV-curable resins, enhancing hardness and chemical resistance. Its three acrylate groups enable rapid polymerization, increasing crosslink density. Studies show TMPTA-based resins exhibit tensile strengths of 30–45 MPa but suffer from high volume shrinkage (~10%), which can be mitigated by blending with ethoxylated derivatives (e.g., TMP(EO)₃TA) . Differential scanning calorimetry (DSC) and dynamic mechanical analysis (DMA) are critical for quantifying cure kinetics and glass transition temperature (Tₒ) .
Q. How can researchers optimize TMPTA-based resins to minimize volume shrinkage while maintaining mechanical strength?
Advanced Research Question
Strategies include:
- Co-monomer Blending : Ethoxylated TMPTA derivatives (e.g., TMP(EO)₉TA) reduce shrinkage to ~5% by introducing flexible ethylene oxide chains, as shown in vat polymerization studies .
- Hybrid Systems : Combining TMPTA with urethane acrylates (e.g., CN929) balances rigidity and flexibility. Rheological analysis (e.g., viscosity vs. shear rate) optimizes resin flow pre-curing .
- Additive Engineering : Polyetheramine additives (e.g., Jeffamine®) improve melt-flow properties without compromising crosslink density .
Q. What methodologies resolve contradictions in TMPTA’s genotoxicity data between in vitro and in vivo studies?
Advanced Research Question
Discrepancies arise from metabolic activation differences. In vitro assays (e.g., Ames test) may show mutagenicity due to direct acrylate reactivity, while in vivo studies (e.g., NTP dermal exposure in rodents) often report no carcinogenicity, attributed to detoxification via glutathione conjugation . Researchers should:
- Use metabolomic profiling to track acrylate adduct formation.
- Apply physiologically based kinetic (PBK) modeling to extrapolate in vitro doses to realistic in vivo exposure scenarios .
Q. How does ethoxylation degree in TMPTA derivatives affect hydrophilicity and polymerization kinetics?
Advanced Research Question
Ethoxylation (EO units) modulates hydrophilicity and reactivity:
- Hydrophilicity : TMP(EO)₁₅TA has a hydrophilic-lipophilic balance (HLB) of ~14, enabling water solubility, whereas TMPTA (HLB ~6) is hydrophobic .
- Kinetics : Increasing EO units slows curing due to steric hindrance. Photo-DSC reveals TMP(EO)₃TA’s polymerization rate is 30% lower than TMPTA but offers better adhesion .
- Application-Specific Design : High-EO derivatives (e.g., TMP(EO)₉TA) are ideal for hydrophilic coatings, while low-EO variants suit rigid composites .
Q. What advanced techniques are used to analyze thermal stability and degradation pathways of TMPTA polymers?
Advanced Research Question
- Thermogravimetric Analysis (TGA) : TMPTA homopolymers degrade in two stages: acrylate side-chain loss (~250°C) and backbone decomposition (~400°C) .
- Pyrolysis-GC/MS : Identifies volatile degradation products (e.g., acrylic acid, CO₂) .
- Accelerated Aging Studies : Exposure to 70°C/75% RH for 28 days assesses long-term stability via tensile testing and FT-IR .
Properties
IUPAC Name |
2,2-bis(prop-2-enoyloxymethyl)butyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-5-12(16)19-9-15(8-4,10-20-13(17)6-2)11-21-14(18)7-3/h5-7H,1-3,8-11H2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKWPKUUDNSNPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36446-02-3 | |
Record name | Trimethylolpropane triacrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36446-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0027773 | |
Record name | Trimethylolpropane triacrylate | |
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Molecular Weight |
296.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA, Liquid; [IUCLID] Colorless liquid with a pungent odor; Hygroscopic; Tan or amber in color if impure; [NTP] Clear or yellow liquid with a pungent odor; [Alfa Aesar MSDS] | |
Record name | 2-Propenoic acid, 1,1'-[2-ethyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
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Record name | Trimethylolpropane triacrylate | |
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Boiling Point |
BP: >200 °C at 1 mm Hg | |
Record name | Trimethylolpropane triacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8054 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water | |
Record name | Trimethylolpropane triacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8054 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.11 g/cu cm at 20 °C | |
Record name | Trimethylolpropane triacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Trimethylolpropane triacrylate is manufactured by esterification of trimethylolpropane; acrylic acid is a known impurity in the technical-grade compound. | |
Record name | Trimethylolpropane triacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8054 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Viscous, colorless to tan liquid | |
CAS No. |
15625-89-5 | |
Record name | Trimethylolpropane triacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15625-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trimethylolpropane triacrylate | |
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Record name | 2-Propenoic acid, 1,1'-[2-ethyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
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Record name | Trimethylolpropane triacrylate | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate; 2,2-bis(acryloyloxymethyl)butyl acrylate; trimethylolpropane triacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.077 | |
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Record name | TRIMETHYLOLPROPANE TRIACRYLATE | |
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Record name | Trimethylolpropane triacrylate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8054 | |
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Synthesis routes and methods
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